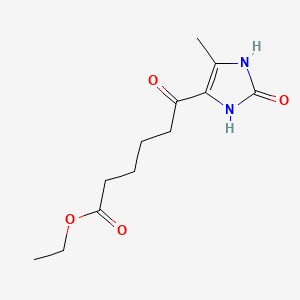![molecular formula C16H23FN2O3S B4686085 N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4686085.png)
N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide
Descripción general
Descripción
N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide, also known as JNJ-40411813, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound is a member of the piperidinyl urea class and is structurally similar to other inhibitors of protein kinases.
Aplicaciones Científicas De Investigación
N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide has been studied for its potential in the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders. This compound has been shown to inhibit the activity of several protein kinases, including JAK2, TYK2, and FLT3, which are involved in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. By inhibiting the activity of these kinases, this compound can disrupt the signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein kinases that are targeted. For example, inhibition of JAK2 and TYK2 can lead to the suppression of immune responses, while inhibition of FLT3 can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide in lab experiments is its specificity for certain protein kinases, which allows for the selective inhibition of specific signaling pathways. However, one limitation is that this compound may not be effective in all types of diseases, as the specific protein kinases that are targeted may vary depending on the disease.
Direcciones Futuras
There are several future directions for the study of N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide. One direction is to investigate its potential in combination therapy with other drugs, as this compound may have synergistic effects with other inhibitors of protein kinases. Another direction is to study its effects on other protein kinases and signaling pathways, as this may lead to the discovery of new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Propiedades
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-12-9-13(2)11-19(10-12)16(20)7-8-18-23(21,22)15-5-3-14(17)4-6-15/h3-6,12-13,18H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFVWQTBWVPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4686003.png)
![2-chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4686010.png)

![1-(1-ethyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4686024.png)
![2-[(4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B4686026.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4686031.png)
![N-(4-methoxyphenyl)-4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4686039.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686042.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B4686058.png)

![4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4686072.png)
![methyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4686079.png)
![6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4686082.png)